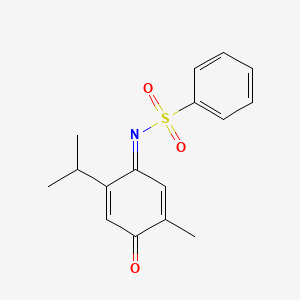
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as CFDP or CFDP1, is a chemical compound that has recently gained attention in scientific research. CFDP1 is a small molecule that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to have anti-inflammatory and anticancer effects in vitro. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 is its relatively simple synthesis method, which allows for easy production in a laboratory setting. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has also been shown to have low toxicity in vitro, which makes it a promising candidate for further research.
One limitation of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 is its limited solubility in water, which may make it difficult to administer in vivo. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 also has not been extensively studied in animal models or in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1. One area of research could focus on the development of new derivatives of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 with improved solubility and bioavailability. Another area of research could focus on the use of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 in combination with other drugs or therapies for the treatment of inflammatory diseases or cancer. Additionally, further research could be done to investigate the mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 and its potential targets in cells.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 involves the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylphenol in the presence of a base and a coupling agent. The resulting product is then treated with acetic anhydride to form the final compound, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1. The synthesis method for N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been studied for its potential applications in various fields of scientific research. In medicine, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis and asthma. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
In agriculture, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been studied for its potential use as a herbicide. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to inhibit the growth of certain weeds and may be useful in crop production.
In material science, N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been studied for its potential use in the development of new materials. N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide1 has been shown to have self-assembly properties and may be useful in the development of nanomaterials.
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-10-3-4-11(2)15(7-10)21-9-16(20)19-12-5-6-14(18)13(17)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZMJGZJWLNDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![4-({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5784928.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)

![methyl 4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B5784951.png)




![N'-[(2-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5785000.png)
